molecular formula C9H10ClF2NO B1485824 3-Chloro-4-(2,2-difluoropropoxy)phenylamine CAS No. 2168817-40-9

3-Chloro-4-(2,2-difluoropropoxy)phenylamine

Cat. No.: B1485824
CAS No.: 2168817-40-9
M. Wt: 221.63 g/mol
InChI Key: AFSISFKHBCALOJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(2,2-difluoropropoxy)phenylamine is a halogen-substituted aniline derivative offered for research and development purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. Compounds of this structural class, featuring an aniline ring system with ether and halogen substituents, are frequently employed in organic synthesis as key building blocks for the preparation of more complex molecules . Specifically, such aniline intermediates are valuable in pharmaceutical research for the construction of active compounds, including salicylanilides known for their diverse biological properties . The presence of both chloro and difluoropropoxy groups on the phenyl ring can influence the molecule's electronic properties and metabolic stability, making it an interesting precursor in medicinal chemistry for developing potential therapeutic agents . Researchers can utilize this chemical in various synthetic pathways, such as amide bond formation, to create novel compounds for biological screening. Proper handling procedures should be observed.

Properties

IUPAC Name

3-chloro-4-(2,2-difluoropropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF2NO/c1-9(11,12)5-14-8-3-2-6(13)4-7(8)10/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSISFKHBCALOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=C(C=C(C=C1)N)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Difluoropropoxy Phenyl Intermediate

A common approach involves the nucleophilic aromatic substitution (SNAr) or Ullmann-type ether synthesis where a phenol derivative is reacted with a difluoropropyl halide or equivalent:

  • Phenol activation : The phenol (often 4-chlorophenol or a related derivative) is treated with a base such as potassium hydroxide to generate the phenolate ion.
  • Ether formation : The phenolate ion reacts with 2,2-difluoropropyl bromide or chloride under controlled heating (70–120 °C) to yield the 3-chloro-4-(2,2-difluoropropoxy)phenyl intermediate with high efficiency.

This method is supported by analogous synthesis reported for related halogenated phenyl ethers, where yields of 90% or higher have been achieved under optimized conditions.

Introduction of the Amino Group

The amino group at the 4-position is typically introduced via reduction of a nitro precursor or direct amination:

  • Reduction of nitro precursors : Starting from 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene, reduction is performed using iron or tin reagents in acidic media (Fe/HCl or SnCl2/HCl), which provides high yields of the corresponding amine (up to 94%).
  • Direct amination : Alternatively, nucleophilic aromatic substitution with ammonia or amine sources can be employed if the aromatic ring is suitably activated.

Table 1 summarizes reduction methods for nitro to amine conversion relevant to this compound class:

Entry Method Yield (%) Notes Reference
1 Fe/HCl 92 Dark doughy product Lane et al. (2012)
2 Fe/Acetic Acid 94 Crystalline product Hesse et al. (2013)
3 SnCl2/HCl 52 Moderate yield Bellamy and Ou (1984)

Key Research Findings and Optimization

  • One-pot procedures : The synthesis can be streamlined by performing ether formation and amination in sequential steps without isolation of intermediates, improving overall yield and reducing purification steps.
  • Use of mild iodination and halogenation reagents : Avoiding harsh reagents like iodine chloride (ICl) in favor of in situ generation of halogenating agents improves safety and yield, which is applicable in related halogenated phenylamine syntheses.
  • Solvent choice : Xylene has been found preferable over toluene for certain coupling steps, enhancing yield (82% vs. 52%) due to better solubility and reaction kinetics.
  • Spectroscopic characterization : IR, NMR, and mass spectrometry confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.

Example Synthetic Scheme (Adapted from Related Halogenated Phenylamine Syntheses)

Step Reagents & Conditions Product Yield (%)
1 4-Chlorophenol + KOH, 2,2-difluoropropyl bromide, 70–80 °C, 2.5 h 3-Chloro-4-(2,2-difluoropropoxy)nitrobenzene ~90
2 Fe/HCl reduction, reflux, 2 h 3-Chloro-4-(2,2-difluoropropoxy)phenylamine 92–94

Patented Processes and Variations

Patent literature describes variations where fluorinated alkoxy groups (including 2,2-difluoropropoxy) are introduced on phenyl rings bearing chloro substituents, with subsequent amination steps tailored for pharmaceutical intermediates. These processes emphasize:

  • Use of trifluoroacetic acid for deprotection or activation steps
  • Chromatographic resolution of stereoisomers if chiral centers are introduced
  • Formation of pharmaceutically acceptable salts or polymorphs of the amine

Summary Table of Preparation Methods

Preparation Aspect Method Description Yield (%) Comments
Ether formation Phenol + 2,2-difluoropropyl halide + KOH, heat ~90 High yield, requires dry conditions
Nitro reduction to amine Fe/HCl or Fe/HOAc reduction 92–94 Preferred for clean crystalline amine
Alternative reduction SnCl2/HCl 52 Lower yield, possible side products
One-pot synthesis Sequential ether formation and amination without isolation 74–82 Improves efficiency and reduces steps
Halogenation (if needed) In situ iodination using I2/H2O2 95 Mild, high atom economy

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(2,2-difluoropropoxy)phenylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3-chloro-4-(2,2-difluoropropoxy)nitrobenzene.

    Reduction: Formation of 3-chloro-4-(2,2-difluoropropoxy)benzene.

    Substitution: Formation of various substituted phenylamines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(2,2-difluoropropoxy)phenylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2,2-difluoropropoxy)phenylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylamine
  • 3-Chloro-4-(trifluoromethoxy)phenylamine
  • 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine

Comparison:

  • 3-Chloro-4-fluorophenylamine: Similar structure but with a fluorine atom instead of the 2,2-difluoropropoxy group. It may exhibit different reactivity and biological activity.
  • 3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group, which can influence its electronic properties and reactivity.
  • 3-Chloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenylamine: The presence of a hexafluoropropoxy group can significantly alter its chemical and physical properties compared to the difluoropropoxy group.

Biological Activity

3-Chloro-4-(2,2-difluoropropoxy)phenylamine is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound, characterized by a phenylamine structure with a chlorine atom at the para position and a 2,2-difluoropropoxy group at the ortho position, has a molecular formula of C10H10ClF2NO and a molecular weight of approximately 237.64 g/mol .

The presence of halogen (chlorine) and alkoxy (difluoropropoxy) functionalities in this compound influences its chemical reactivity and biological activity. The synthesis typically involves multiple steps that can vary based on laboratory conditions and desired yields .

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties. The halogen substitution can enhance the compound's ability to interact with microbial membranes, potentially leading to increased efficacy against various pathogens.
  • Anticancer Potential : Some derivatives of phenylamines have shown promise in cancer research. The inhibition of specific pathways involved in tumor growth and metastasis is a potential area for further investigation with this compound.
  • Neuropharmacological Effects : Similar compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. The difluoropropoxy group may influence the compound's interaction with neurotransmitter receptors .

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that related phenylamines exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be evaluated for similar properties.
  • Cancer Research : A study examining structurally related compounds found that certain substitutions could enhance cytotoxicity against cancer cell lines. The potential for this compound to inhibit cancer cell proliferation warrants further exploration.
  • Neuropharmacological Investigations : Research into derivatives like 1-[3-(2,2-Difluoropropoxy)-phenyl]-ethylamine hydrochloride has indicated antidepressant activity through inhibition of serotonin reuptake mechanisms, which could be relevant for understanding the pharmacological profile of this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
3-Chloro-4-fluorophenylamineContains fluorine instead of difluoropropoxyDifferent biological activities observed
3-Bromo-4-(2,2-difluoropropoxy)phenylamineBromine substitutionEnhanced reactivity due to bromine's larger size
3-Chloro-4-methoxyphenylamineMethoxy group instead of difluoropropoxyOften used in neuropharmacology studies
3-Chloro-4-(trifluoromethoxy)phenylamineTrifluoromethoxy groupKnown for strong electron-withdrawing effects

This table illustrates how variations in substitution can lead to distinct biological activities and chemical behaviors.

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-4-(2,2-difluoropropoxy)phenylamine?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 3-chloro-4-aminophenol with 2,2-difluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) facilitates ether bond formation. Reaction optimization includes:

  • Temperature: 80–100°C to enhance reactivity without decomposition.
  • Catalyst: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in biphasic systems.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and difluoropropoxy group signals (δ 4.5–5.5 ppm for -OCH₂CF₂-).
    • ¹⁹F NMR: Confirm the presence of difluoromethylene groups (δ -110 to -120 ppm).
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and F atoms.
  • IR Spectroscopy: Detect amine N-H stretches (~3400 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. How can solubility challenges be addressed during experimental workflows?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for reactions and switch to ethanol or dichloromethane for crystallization.
  • pH Adjustment: Protonate the amine group (HCl in dioxane) to enhance aqueous solubility for biological assays.
  • Extraction: Liquid-liquid extraction with diethyl ether or ethyl acetate to isolate the compound from aqueous byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • Functional Selection: Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) .
  • Basis Sets: Use 6-311++G(d,p) for geometry optimization and frequency calculations.
  • Key Outputs:
    • HOMO-LUMO gaps to assess reactivity.
    • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    • Average deviation: ≤2.4 kcal/mol for atomization energies when validated against experimental data .

Q. What mechanistic insights can kinetic studies provide for reactions involving this compound?

Methodological Answer:

  • Rate Law Determination: Monitor reaction progress via UV-Vis or HPLC to establish pseudo-first-order kinetics under excess reagent conditions.
  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to probe hydrogen-bonding effects on reaction pathways.
  • Catalytic Studies: Investigate PdAg nanoparticle catalysts (XAFS/XPS analysis) to correlate nitrogen content (phenylamine groups) with catalytic turnover in CO₂ reduction .

Q. How do substituents influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Replace difluoropropoxy with trifluoromethoxy groups to assess fluorination impact on membrane permeability.
    • Introduce methyl groups to the phenylamine core to sterically hinder metabolic oxidation.
  • In Vitro Assays: Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays.
  • Computational Docking: AutoDock Vina simulations to predict binding affinities with protein active sites (e.g., PDB: 1M17) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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